molecular formula C9H6BrFO2 B8003913 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

Cat. No.: B8003913
M. Wt: 245.04 g/mol
InChI Key: LHHBEQSDZPKXEI-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The double bond in the prop-2-enoic acid moiety can be oxidized or reduced to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated acids or alcohols.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid
  • 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
  • 3-(4-Bromo-3-chlorophenyl)prop-2-enoic acid

Uniqueness

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(4-bromo-3-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBEQSDZPKXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737295
Record name 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923266-17-5
Record name 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.5 g (38.6 mmol) of 3-(4-bromo-3-fluoro-phenyl)-acrylic acid ethyl ester were dissolved in 100 mL of methanol and stirred overnight with 97 mL of aqueous 1 M sodium hydroxide solution. After removal of the methanol in vacuo the residue was acidified with concentrated hydrochloric acid. The precipitate was isolated by suction and dried in vacuo at 50° C. furnishing 8.0 g of 3-(4-bromo-3-fluoro-phenyl)-acrylic acid.
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